2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is a unique organogermanium compound It is a derivative of pyrimidinedione, where a trimethylgermyl group is attached to the 5-position of the pyrimidinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- typically involves the reaction of pyrimidinedione with trimethylgermanium chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
Starting Materials: Pyrimidinedione and trimethylgermanium chloride.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), base (e.g., sodium hydride), and inert atmosphere (e.g., nitrogen or argon).
Procedure: Pyrimidinedione is dissolved in the anhydrous solvent, and the base is added to deprotonate the pyrimidinedione. Trimethylgermanium chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- can undergo various chemical reactions, including:
Oxidation: The trimethylgermyl group can be oxidized to form germanium dioxide derivatives.
Reduction: The pyrimidinedione ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinedione derivatives depending on the nucleophile used.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trimethylgermyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Additionally, the pyrimidinedione ring can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylsilyl)-: Similar structure but with a trimethylsilyl group instead of a trimethylgermyl group.
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylstannyl)-: Similar structure but with a trimethylstannyl group instead of a trimethylgermyl group.
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylplumbyl)-: Similar structure but with a trimethylplumbyl group instead of a trimethylgermyl group.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- lies in the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. The germanium atom can form stronger bonds with oxygen and carbon, leading to increased stability and potential for unique reactivity.
Properties
CAS No. |
103227-25-4 |
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Molecular Formula |
C7H12GeN2O2 |
Molecular Weight |
228.81 g/mol |
IUPAC Name |
5-trimethylgermyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H12GeN2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |
InChI Key |
WZHIAWIMVOPDIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C1=CNC(=O)NC1=O |
Origin of Product |
United States |
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